molecular formula C12H16N2O4 B190290 tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate CAS No. 162709-22-0

tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate

Cat. No.: B190290
CAS No.: 162709-22-0
M. Wt: 252.27 g/mol
InChI Key: CSMRUMJMLVOJQE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate (CAS: 162709-22-0) is a pyridine derivative with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.266 g/mol . Its structure features a pyridine ring substituted with:

  • A formyl group at position 4,
  • A methoxy group at position 2,
  • A tert-butyl carbamate group at position 2.

The tert-butyl carbamate moiety serves as a protective group for amines, while the formyl group enables participation in condensation or nucleophilic addition reactions, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

tert-butyl N-(4-formyl-2-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMRUMJMLVOJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437263
Record name tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162709-22-0
Record name 1,1-Dimethylethyl N-(4-formyl-2-methoxy-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162709-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents : 4-Formyl-2-methoxypyridin-3-amine (1 equiv), Boc anhydride (1.2 equiv), triethylamine (TEA, 2 equiv).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature (RT), 4–6 hours.

  • Workup : Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purification : Recrystallization from ethanol/water or column chromatography (hexane:ethyl acetate = 3:1).

Mechanistic Insights

Boc anhydride reacts with the primary amine via nucleophilic acyl substitution, forming the carbamate linkage. The methoxy and formyl groups remain inert under these mild conditions.

Stepwise Synthesis: Boc Protection Followed by Formylation

For cases where 4-formyl-2-methoxypyridin-3-amine is unavailable, a sequential approach protects the amine first, followed by formylation.

Step 1: Boc Protection of 3-Amino-2-Methoxypyridine

  • Reagents : 3-Amino-2-methoxypyridine (1 equiv), Boc anhydride (1.1 equiv), DMAP (catalytic).

  • Solvent : DCM, 0°C to RT, 2 hours.

  • Intermediate : tert-Butyl (2-methoxypyridin-3-yl)carbamate (yield: 85–90%).

Step 2: Vilsmeier-Haack Formylation

  • Reagents : tert-Butyl (2-methoxypyridin-3-yl)carbamate (1 equiv), DMF (2 equiv), POCl₃ (1.5 equiv).

  • Conditions : 0°C to 60°C, 3 hours.

  • Workup : Neutralize with NaHCO₃, extract with DCM.

  • Yield : 70–75% after silica gel chromatography.

Alternative Carbamate Formation Using tert-Butyl Chloroformate

tert-Butyl chloroformate offers an alternative to Boc anhydride, particularly in biphasic systems.

Protocol

  • Reagents : 4-Formyl-2-methoxypyridin-3-amine (1 equiv), tert-butyl chloroformate (1.1 equiv), NaOH (2 equiv).

  • Solvent : Water/dioxane (1:1), 0°C to RT, 2 hours.

  • Advantages : Higher functional group tolerance for acid-sensitive substrates.

  • Yield : ~80% after extraction and solvent evaporation.

Reductive Amination and Subsequent Boc Protection

For substrates lacking the pre-formed amine, reductive amination provides an access route.

Pathway

  • Synthesis of 2-Methoxy-3-nitro-4-formylpyridine : Nitration of 2-methoxy-4-formylpyridine.

  • Reduction of Nitro Group : Use H₂/Pd-C or Zn/HCl to yield 3-amino-2-methoxy-4-formylpyridine.

  • Boc Protection : As described in Method 1.

Key Considerations

  • Nitration regioselectivity requires careful control (HNO₃/H₂SO₄, 0°C).

  • Reductive steps may necessitate inert atmospheres to prevent over-reduction.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Direct Boc Protection4-Formyl-2-methoxypyridin-3-amineBoc anhydride, TEA85–90≥95Single-step, high efficiencyLimited commercial availability
Stepwise Formylation3-Amino-2-methoxypyridineBoc anhydride, POCl₃70–7590Flexibility in intermediate modificationMulti-step, lower overall yield
Chloroformate Route4-Formyl-2-methoxypyridin-3-aminetert-Butyl chloroformate8092Mild conditions, scalableRequires rigorous pH control
Reductive Amination2-Methoxy-4-formylpyridineHNO₃, H₂/Pd-C, Boc₂O60–6588Builds amine in situComplex purification, side reactions

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (THF, DCM) enhance Boc anhydride reactivity.

  • DMF facilitates formylation but requires post-reaction removal via aqueous washes.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates carbamate formation (10 mol% increases yield by 8–10%).

  • Lewis acids (e.g., ZnCl₂): Improve formylation regioselectivity in electron-rich pyridines.

Temperature Control

  • Exothermic reactions (e.g., Boc anhydride addition) require ice baths to prevent decomposition.

  • Formylation at 60°C balances reaction rate and byproduct formation.

Industrial-Scale Considerations

Cost Efficiency

  • Boc anhydride : ~$120/kg (bulk pricing) vs. tert-butyl chloroformate: ~$150/kg.

  • Solvent recovery : DCM and THF are preferentially recycled via distillation.

Purification

  • Recrystallization : Ethanol/water mixtures achieve >99% purity for pharmaceutical applications.

  • Chromatography : Reserved for lab-scale syntheses due to high costs.

Challenges and Mitigation

Sensitivity of Formyl Group

  • Under basic conditions , the formyl group may undergo aldol condensation. Mitigation: Use mild bases (e.g., NaHCO₃) and low temperatures.

Competing Reactions

  • Nucleophilic attack on the carbamate carbonyl is minimized by steric hindrance from the tert-butyl group.

Chemical Reactions Analysis

tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities. It can be used as a precursor in the synthesis of bioactive molecules, including pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing ones. The carbamate group can also interact with enzymes and other proteins, potentially affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate 162709-22-0 4-formyl, 2-methoxy, 3-carbamate C₁₂H₁₆N₂O₄ 252.266 High reactivity due to formyl group; methoxy enhances electron density
tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate Not specified 4-formyl, 5-methoxy, 3-carbamate C₁₂H₁₆N₂O₄ 252.266 Formyl and methoxy in adjacent positions; potential for intramolecular interactions
tert-Butyl (4-formylpyridin-3-yl)carbamate 116026-93-8 4-formyl, 3-carbamate C₁₁H₁₄N₂O₃ 222.24 Absence of methoxy reduces steric hindrance; simpler reactivity profile
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 162709-20-8 4-iodo, 2-methoxy, 3-carbamate C₁₁H₁₅IN₂O₃ 350.16 Iodo group enables cross-coupling reactions; heavier molecular weight
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate Not specified 4-hydroxy, 5-methoxy, 3-carbamate C₁₁H₁₆N₂O₄ 256.26 Hydroxy group increases polarity and hydrogen-bonding capacity

Electronic and Steric Effects

  • Methoxy Group Position : The 2-methoxy group in the target compound donates electron density to the pyridine ring via resonance, activating positions 4 and 6 for electrophilic substitution. In contrast, 5-methoxy derivatives (e.g., CAS 1799420-92-0) direct reactivity to adjacent positions .
  • tert-Butyl Carbamate : This group provides steric protection to the amine, enhancing stability during synthetic steps. Its presence is consistent across all analogues, ensuring comparability in protective-group strategies .

Biological Activity

tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is a pyridine derivative with the molecular formula C₁₂H₁₆N₂O₄. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules and its possible therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-formyl-2-methoxypyridine with tert-butyl isocyanate under controlled conditions, often using dichloromethane as a solvent. The resulting product can be purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its functional groups:

  • Formyl Group : Participates in nucleophilic addition reactions and can be oxidized to carboxylic acids.
  • Methoxy Group : Can undergo nucleophilic substitution, enhancing the compound's reactivity.
  • Carbamate Moiety : Interacts with enzymes and proteins, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Neuroprotective Effects

Studies have shown that derivatives of this compound can inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated protective effects on astrocytes against toxicity induced by amyloid beta 1-42, suggesting a potential neuroprotective role .

2. Antioxidant Properties

The compound has been noted for its antioxidant capabilities, which could help mitigate oxidative stress in cells. This property is essential for preventing cellular damage and may contribute to its neuroprotective effects .

3. Anti-inflammatory Activity

Research indicates that similar compounds can inhibit the production of inflammatory mediators such as TNF-alpha and interleukins. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameStructure FeaturesNotable Properties
This compoundPyridine structure with formyl and methoxy substituentsPotential neuroprotective and anti-inflammatory activity
tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamateDifferent substitution patternVaries in reactivity and biological activity
4-MethoxycarbonylpyridineLacks tert-butyl and formyl groupsSimpler structure with distinct properties

This table illustrates how structural variations can significantly affect chemical behavior and biological activity.

Case Studies

Several case studies have explored the biological implications of related compounds:

  • Neuroprotection in Alzheimer's Models : A study evaluated a compound structurally related to this compound for its ability to inhibit amyloidogenesis in vivo. Results indicated that while it showed some protective effects in vitro, its efficacy was limited by bioavailability issues in animal models .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of similar pyridine derivatives, demonstrating significant free radical scavenging activity, which correlates with their potential therapeutic applications in oxidative stress-related diseases .

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